molecular formula C10H11BrO B8623824 5-Bromo-2-isopropylbenzaldehyde

5-Bromo-2-isopropylbenzaldehyde

Cat. No.: B8623824
M. Wt: 227.10 g/mol
InChI Key: HHVHJYWNGBGSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-isopropylbenzaldehyde (CAS: N/A; Molecular Formula: C₁₀H₁₁BrO) is a substituted benzaldehyde featuring a bromine atom at the 5th position and an isopropyl group at the 2nd position of the aromatic ring. This compound is of interest in organic synthesis due to the electronic and steric effects imparted by its substituents. Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and ligand synthesis.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

5-bromo-2-propan-2-ylbenzaldehyde

InChI

InChI=1S/C10H11BrO/c1-7(2)10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3

InChI Key

HHVHJYWNGBGSJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Br)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzaldehyde Derivatives

Compound Name Substituents Molecular Formula Key Effects on Reactivity/Properties Reference
This compound Br (C5), isopropyl (C2) C₁₀H₁₁BrO Steric hindrance from isopropyl; Br directs electrophilic substitution N/A
5-Bromo-4-fluoro-2-hydroxybenzaldehyde Br (C5), F (C4), OH (C2) C₇H₄BrFO₂ Electron-withdrawing F and OH enhance acidity; Br and OH enable cross-coupling
5-Bromo-2-(dimethylamino)benzaldehyde Br (C5), N(CH₃)₂ (C2) C₉H₁₀BrNO Strong electron-donating dimethylamino group increases aldehyde reactivity in nucleophilic additions
5-Bromo-2-furaldehyde Br (C5), aldehyde on furan ring C₅H₃BrO₂ Furan’s aromaticity differs from benzene; aldehyde is more electrophilic due to ring electron deficiency

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